1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro and methoxy group, and an imidazole ring fused with a phenyl group. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves several steps:
-
Formation of the Sulfonyl Chloride Intermediate: : The initial step involves the chlorosulfonation of 4-chloro-3-methoxybenzene to form 4-chloro-3-methoxybenzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid under controlled temperature conditions.
-
Imidazole Ring Formation: : The next step involves the reaction of the sulfonyl chloride intermediate with 2-phenyl-4,5-dihydro-1H-imidazole. This step is typically performed in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Chlorosulfonation: : Using large reactors to handle the chlorosulfonation of 4-chloro-3-methoxybenzene.
-
Efficient Purification: : Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the intermediate and final product.
-
Automated Reaction Systems: : Utilizing automated systems to control reaction conditions precisely, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The chloro group in the compound can undergo nucleophilic substitution reactions, allowing the introduction of different substituents. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers study its interactions with biological molecules to understand its mechanism of action.
-
Medicine: : Explored for potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
-
Industry: : Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects involves:
-
Molecular Targets: : The compound interacts with specific enzymes and receptors in biological systems. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access.
-
Pathways Involved: : The compound can modulate signaling pathways, leading to changes in cellular processes. This modulation can result in therapeutic effects, such as reducing inflammation or inhibiting microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-4,5-dihydro-1H-imidazole
Uniqueness
1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-22-15-11-13(7-8-14(15)17)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCVLVHWYKJDPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.